Hsd17B13-IN-55 is a compound associated with the enzyme Hydroxysteroid 17-beta-dehydrogenase 13, which plays a significant role in lipid metabolism and is implicated in various liver diseases. The enzyme is primarily expressed in the liver and is involved in the conversion of steroids and bioactive lipids. Hsd17B13-IN-55 has been studied for its potential therapeutic applications, particularly in conditions related to liver dysfunction.
The compound Hsd17B13-IN-55 was identified through research focusing on the structural and functional characterization of Hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is encoded by the human gene HSD17B13, located on chromosome 4, and is enriched in hepatocytes, where it associates with lipid droplets. Studies have linked genetic variants of this gene to susceptibility to liver diseases, including alcoholic and nonalcoholic fatty liver disease .
Hsd17B13-IN-55 belongs to a class of compounds that target enzymes involved in steroid metabolism. It is classified under small molecule inhibitors that modulate the activity of Hydroxysteroid 17-beta-dehydrogenase 13, potentially influencing lipid metabolism and associated pathologies.
The synthesis may involve careful selection of reagents and conditions to optimize yield and purity. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are often employed to monitor the progress of reactions and confirm the identity of the final product.
Molecular modeling studies using similar compounds have suggested that effective inhibitors often possess a combination of hydrophobic and polar interactions with the enzyme's active site, which can be modeled based on structural data from related enzymes .
Hsd17B13-IN-55 is expected to participate in competitive inhibition reactions where it binds to the active site of Hydroxysteroid 17-beta-dehydrogenase 13, preventing substrate access. The specific chemical reactions involving this compound would typically include:
Kinetic studies would be necessary to determine the inhibitor's efficacy, including measuring parameters such as IC50 (the concentration required to inhibit half of the enzyme activity) and assessing its selectivity against other related enzymes.
Hsd17B13-IN-55 exerts its effects by inhibiting Hydroxysteroid 17-beta-dehydrogenase 13 enzymatic activity. This inhibition alters lipid metabolism pathways within hepatocytes, potentially leading to reduced lipogenesis and altered lipid droplet dynamics.
Research indicates that inhibition of Hydroxysteroid 17-beta-dehydrogenase 13 can lead to decreased levels of certain lipids associated with liver diseases, suggesting a protective effect against conditions like nonalcoholic fatty liver disease .
While specific physical properties for Hsd17B13-IN-55 are not detailed in available literature, typical properties for similar compounds may include:
Chemical properties would encompass reactivity profiles with biological targets and stability under physiological conditions. These properties are crucial for determining pharmacokinetics and pharmacodynamics.
Hsd17B13-IN-55 has potential applications in scientific research focused on liver metabolism and disease treatment. Its ability to modulate Hydroxysteroid 17-beta-dehydrogenase 13 activity could be leveraged for:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4